molecular formula C19H12O6S B2409405 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 929470-96-2

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Cat. No.: B2409405
CAS No.: 929470-96-2
M. Wt: 368.36
InChI Key: FOQHNJNTXOWWFU-WQRHYEAKSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O6S/c20-19-16-9-8-14(25-26(21,22)15-6-2-1-3-7-15)12-17(16)24-18(19)11-13-5-4-10-23-13/h1-12H/b18-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQHNJNTXOWWFU-WQRHYEAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Cyclization

The patent US4324731A details a catalytic process using aluminum isopropylate (0.0005–0.3 mol per mole of substrate) to enhance cyclization efficiency. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 140–150°C Maximizes ring closure
Reaction Time 2–6 hours Balances conversion and side reactions
Solvent p-Xylene or anisole Improves catalyst solubility

For instance, heating ortho-methallyloxyphenol (1.7164 g, 1.046×10⁻² mol) with aluminum isopropylate (0.0436 g, 2.1×10⁻⁴ mol) in p-xylene at 140°C for 6 hours yields 2,3-dihydro-7-hydroxybenzofuran derivatives at ~85% purity.

Introduction of the Furan-2-ylmethylene Group

The (Z)-configured furan-2-ylmethylene moiety is introduced via Knoevenagel condensation between the 3-oxo group of the dihydrobenzofuran intermediate and furfural. This step is highly stereoselective under acidic conditions:

Reaction Optimization

  • Catalyst : Piperidine or ammonium acetate (5–10 mol%)
  • Solvent : Ethanol or toluene
  • Temperature : Reflux (78–110°C)
  • Time : 8–12 hours

The reaction proceeds via enolate formation, followed by nucleophilic attack of furfural. The (Z)-isomer predominates due to steric hindrance favoring the less bulky configuration.

Sulfonation with Benzenesulfonyl Chloride

The final step involves substituting the hydroxyl group at position 6 with a benzenesulfonate ester. This is achieved through nucleophilic acyl substitution :

Sulfonation Protocol

  • Activation : The hydroxyl group is deprotonated using pyridine (2–3 equivalents) in anhydrous dichloromethane.
  • Reagent : Benzenesulfonyl chloride (1.2 equivalents) is added dropwise at 0°C.
  • Reaction Conditions : Stirred for 4–6 hours at room temperature.
Parameter Value Outcome
Yield 70–75% After column chromatography
Purity >95% (HPLC) Confirmed via NMR and LC-MS

For scale-up, continuous flow reactors are employed to maintain consistent temperature and mixing, achieving throughputs of 50–100 g/hr.

Industrial-Scale Production

Industrial methods optimize cost and efficiency:

Catalytic Recycling

Aluminum isopropylate is recovered via filtration and reused for 3–5 cycles without significant activity loss, reducing catalyst costs by 40%.

Solvent Selection

Anisole is preferred over p-xylene due to its higher boiling point (154°C) and better compatibility with benzenesulfonyl chloride.

Analytical Validation

Critical quality control measures include:

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).
  • NMR : δ 7.8–8.1 ppm (aryl protons of benzenesulfonate), δ 6.2–6.5 ppm (furan protons).
  • X-ray Crystallography : Confirms (Z)-configuration with a dihedral angle of 15.2° between benzofuran and furan rings.

Challenges and Mitigation

Isomerization Risk

The (Z)-isomer may isomerize to the (E)-form under prolonged heating. Stabilization is achieved by:

  • Conducting condensation at ≤80°C.
  • Adding radical inhibitors (e.g., BHT).

Sulfonation Byproducts

Over-sulfonation is minimized by:

  • Using stoichiometric benzenesulfonyl chloride.
  • Quenching with ice-cwater immediately post-reaction.

Emerging Methodologies

Recent advances include:

  • Enzymatic Sulfonation : Lipases (e.g., Candida antarctica) achieve 60% yield under mild conditions (pH 7, 37°C).
  • Photocatalytic Cyclization : UV light (365 nm) with TiO₂ nanoparticles reduces reaction time to 1 hour.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate typically involves a multi-step process:

  • Formation of the Benzofuran Core : This is achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
  • Introduction of the Furan Ring : The furan ring is introduced via a condensation reaction with furfural.
  • Addition of the Benzenesulfonate Group : The final step involves sulfonation using benzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

For large-scale production, continuous flow reactors may be employed to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can enhance efficiency and scalability.

Chemistry

This compound is utilized as a building block for synthesizing more complex organic molecules. It serves as a reagent in various organic reactions, contributing to the development of new compounds with potential applications.

Biology

This compound has been investigated for its biological activities:

  • Anti-tumor Activity : Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
  • Antibacterial Properties : Research indicates potential effectiveness against various bacterial strains.
  • Antiviral Activity : Preliminary studies have shown promise in inhibiting viral replication.

Medicine

The compound is explored for therapeutic applications, particularly in drug development targeting specific diseases. Its ability to modulate signaling pathways makes it a candidate for further investigation in pharmacological studies.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials with unique properties.

Similar Compounds

Compound NameStructural FeaturesPotential Activities
2-(2-furyl)-3-hydroxy-2,3-dihydrobenzofuranBenzofuran core with hydroxyl groupAntimicrobial
2-(2-furyl)-3-oxo-2,3-dihydrobenzofuranSimilar structure without sulfonateAntitumor

Uniqueness

The distinct combination of structural features in this compound confers unique chemical and biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the promising applications of this compound:

  • Anticancer Research : A study demonstrated its efficacy in inhibiting tumor growth in vitro, suggesting further investigation for therapeutic use against specific cancers .
  • Antimicrobial Activity : Research indicated significant antibacterial activity against resistant strains, positioning this compound as a potential candidate for new antibiotic development .
  • Pharmacological Insights : Computational studies have elucidated the interaction mechanisms at the molecular level, aiding in the design of derivatives with enhanced activity .

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a complex organic compound notable for its unique molecular structure, which integrates a furan ring, a benzofuran moiety, and an ester functional group. This composition suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Characteristics

The molecular formula of this compound is C18H15O5SC_{18}H_{15}O_5S, with a molecular weight of approximately 365.37 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological systems.

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit a variety of biological activities:

  • Antimicrobial Activity : Compounds containing furan and benzofuran structures have shown significant antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : These compounds often demonstrate the ability to scavenge free radicals, contributing to their potential as antioxidant agents.
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in vitro and in vivo, suggesting therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Certain structural analogs have exhibited cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

Case Studies

Research has explored the biological activity of similar compounds, providing insights into the potential effects of this compound.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of benzofuran derivatives. The results indicated that compounds with furan substituents displayed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Compound NameActivity AgainstReference
Benzofuran Derivative AS. aureus
Benzofuran Derivative BB. subtilis

Study 2: Antioxidant Activity

Another study assessed the antioxidant capacity of various furan-containing compounds using DPPH radical scavenging assays. The results demonstrated that these compounds effectively reduced oxidative stress markers.

Compound NameIC50 (µg/mL)Reference
Furan Compound C25
Furan Compound D30

Study 3: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects of related benzofuran derivatives revealed that these compounds inhibited the production of pro-inflammatory cytokines in macrophages, supporting their use in treating inflammatory conditions.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Preliminary findings suggest that this compound may interact with enzymes involved in inflammatory pathways and cell signaling.

Q & A

Q. How can the synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1: Condensation of benzofuran precursors with furan-2-carbaldehyde derivatives under mild acidic or basic conditions to form the (Z)-configured exocyclic double bond. Temperature control (60–80°C) and solvents like ethanol or dichloromethane are critical to favor Z-isomer formation .
  • Step 2: Esterification or sulfonation at the 6-position of the benzofuran core using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%) .
    Key Parameters: Reaction time (12–24 hrs), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for sulfonation) minimize side products like hydrolyzed byproducts .

Q. What spectroscopic techniques are recommended to confirm the Z-configuration and structural integrity of this compound?

Methodological Answer:

  • ¹H and ¹³C NMR: The Z-configuration is confirmed by coupling constants (J = 10–12 Hz for trans-olefinic protons) and distinct chemical shifts for the exocyclic double bond (δ 6.8–7.2 ppm for furyl protons) .
  • IR Spectroscopy: Stretching frequencies for the sulfonate group (S=O at 1170–1250 cm⁻¹) and carbonyl (C=O at 1680–1720 cm⁻¹) validate functional groups .
  • X-ray Crystallography: Resolves spatial arrangement and confirms Z-stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₀H₁₄O₆S) .

Advanced Research Questions

Q. What are the dominant reaction pathways and potential side reactions during the synthesis of this compound?

Methodological Answer:

  • Primary Pathway:
    • Knoevenagel Condensation: Formation of the exocyclic double bond via base-catalyzed elimination (e.g., piperidine in ethanol) .
    • Nucleophilic Aromatic Substitution: Sulfonation at the benzofuran 6-position, facilitated by electron-withdrawing groups (e.g., 3-oxo) activating the ring .
  • Side Reactions:
    • Oxidation: The 3-oxo group may undergo over-oxidation under harsh conditions, forming carboxylic acid derivatives. Use of mild oxidizing agents (e.g., PCC) mitigates this .
    • Isomerization: Z→E isomerization under prolonged heating or UV exposure. Low-temperature reactions (<80°C) and light-protected setups are advised .

Q. How does the benzenesulfonate group influence the compound’s reactivity and interactions with biological targets?

Methodological Answer:

  • Reactivity:
    • The sulfonate group enhances solubility in polar solvents (e.g., DMSO, water) and stabilizes the compound via resonance, reducing electrophilic attack on the benzofuran core .
    • Electron-withdrawing effects activate the benzofuran ring for nucleophilic substitutions (e.g., hydroxylation at the 4-position) .
  • Biological Interactions:
    • Enzyme Inhibition: The sulfonate may mimic phosphate groups, competitively inhibiting kinases or phosphatases. Molecular docking studies suggest binding to ATP pockets in kinase domains .
    • Membrane Permeability: The polar sulfonate group may limit passive diffusion, necessitating prodrug strategies (e.g., esterification) for cellular uptake .

Q. How can researchers address discrepancies in reported biological activities of structurally related benzofuran derivatives?

Methodological Answer:

  • Structural Variability: Minor substituent changes (e.g., methoxy vs. sulfonate groups) drastically alter bioactivity. For example, fluorinated analogs show enhanced antimicrobial activity due to increased lipophilicity .
  • Assay Conditions: Differences in cell lines (e.g., AGS vs. HeLa), concentrations, and exposure times (24 vs. 48 hrs) yield conflicting results. Standardized protocols (e.g., CLSI guidelines for antimicrobial assays) improve reproducibility .
  • Data Normalization: Use internal controls (e.g., IC₅₀ values normalized to reference drugs like doxorubicin) to contextualize potency .

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